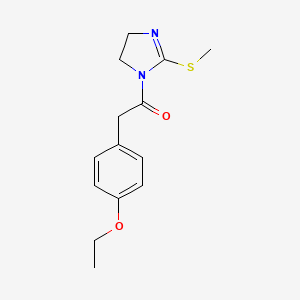

2-(4-ethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-ethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is an organic compound characterized by its unique structure, which includes an ethoxyphenyl group and a methylthio-substituted imidazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and a primary amine under acidic conditions.

Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution, where a thiol reacts with a suitable leaving group on the imidazole ring.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a Friedel-Crafts acylation reaction, where the imidazole derivative reacts with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Antimicrobial Properties

Recent studies have indicated that 2-(4-ethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone exhibits significant antimicrobial activity against various pathogens. For instance:

- In vitro Studies : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Activity

The compound's anticancer properties are also noteworthy. Research indicates that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest:

- Mechanism of Action : Preliminary data suggest that it may act by disrupting microtubule formation or inducing oxidative stress within cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus and Escherichia coli demonstrated that it exhibited potent antibacterial activity with MIC values ranging from 8 to 32 µg/mL. The results were promising compared to traditional antibiotics .

Case Study 2: Anticancer Potential

In a recent investigation into its anticancer properties, the compound was tested against human breast cancer cell lines (MCF-7). The findings revealed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant cytotoxicity at concentrations as low as 10 µM .

Mécanisme D'action

The mechanism by which 2-(4-ethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-methoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.

2-(4-ethoxyphenyl)-1-(2-(methylsulfonyl)-4,5-dihydro-1H-imidazol-1-yl)ethanone: Similar structure but with a methylsulfonyl group instead of a methylthio group.

Uniqueness

The presence of the ethoxy group and the methylthio-substituted imidazole ring makes 2-(4-ethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone unique. These functional groups can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from similar compounds.

Activité Biologique

The compound 2-(4-ethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a member of the imidazoline class, which has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate ethyl ester with ethylenediamine to form the imidazoline structure. The detailed synthetic pathway remains under investigation in various studies, focusing on optimizing yields and purity.

Antihypertensive Effects

Research has indicated that compounds containing imidazoline rings exhibit significant activity at imidazoline binding sites (IBS), particularly IBS I(1) and I(2). These sites are implicated in the regulation of blood pressure. A study evaluating derivatives similar to this compound demonstrated that high-affinity interactions with IBS correlate with reductions in mean arterial blood pressure (MAP) in hypertensive models, suggesting potential as antihypertensive agents .

Anticancer Activity

The compound's structural analogs have been assessed for their cytotoxic effects against various cancer cell lines. Notably, derivatives have shown growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. In vitro studies revealed IC50 values ranging from 2.43 μM to 14.65 μM, indicating promising anticancer properties . The mechanisms of action appear to involve apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in oncology .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

- Imidazoline Receptors : The compound exhibits high affinity for imidazoline receptors, which play a crucial role in cardiovascular regulation.

- Microtubule Dynamics : Similar compounds have been identified as microtubule-destabilizing agents, which can inhibit cancer cell proliferation by disrupting mitotic spindle formation .

- Apoptosis Pathways : Studies indicate that treatment with these compounds enhances caspase-3 activity, a key marker of apoptosis .

Data Table: Biological Activity Overview

| Activity Type | Cell Line/Model | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Antihypertensive | Spontaneously Hypertensive Rats | N/A | IBS interaction |

| Anticancer | MDA-MB-231 (Breast Cancer) | 2.43 - 7.84 | Apoptosis induction |

| Anticancer | HepG2 (Liver Cancer) | 4.98 - 14.65 | Microtubule destabilization |

Case Studies

Recent investigations into similar compounds have yielded insights into their pharmacological profiles:

- A study on imidazoline derivatives demonstrated significant blood pressure-lowering effects in hypertensive models when administered at specific dosages.

- Another research effort focused on the anticancer properties of structurally related imidazole compounds showed that they could effectively induce apoptosis in cancer cells through caspase activation and disruption of cell cycle progression.

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-3-18-12-6-4-11(5-7-12)10-13(17)16-9-8-15-14(16)19-2/h4-7H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUDQQOGZGDLPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816544 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.